8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione
Overview
Description
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione is a chemical compound with the molecular formula C11H18N2O3Si and a molecular weight of 254.36 g/mol . This compound is characterized by its unique spiro structure, which includes a silicon atom integrated into the ring system. The presence of silicon in the structure imparts unique chemical properties that differentiate it from purely carbon-based analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione typically involves the reaction of a silicon-containing precursor with nitrogen-containing reagents under controlled conditions. One common method involves the use of 8,8-dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane as a starting material, which is then subjected to a series of reactions to introduce the trione functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione functionality to corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing ketones, while reduction can produce silicon-containing alcohols .
Scientific Research Applications
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Medicine: Its unique structure makes it a candidate for studying silicon-based drug delivery systems.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione involves its interaction with molecular targets through its silicon-containing spiro structure. This interaction can modulate various biochemical pathways, making it useful in medicinal chemistry for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione: This compound has a similar structure but with a different ring size, affecting its chemical properties.
2,4-Diaza-8-silaspiro[5.6]dodecane-1,3,5-trione: Lacks the dimethyl groups, which can influence its reactivity and stability.
Uniqueness
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione is unique due to its specific spiro structure incorporating silicon and dimethyl groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
11,11-dimethyl-2,4-diaza-11-silaspiro[5.6]dodecane-1,3,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3Si/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUGSCGMFHWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC2(C1)C(=O)NC(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199956 | |
Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-56-2 | |
Record name | 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.6)dodecane-1,3,5-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.6)DODECANE-1,3,5-TRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ39YQG326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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